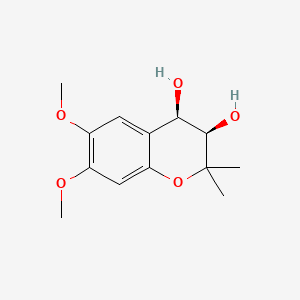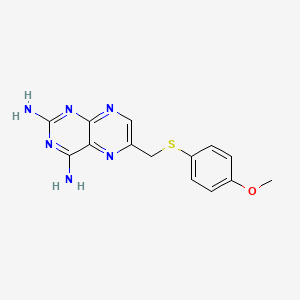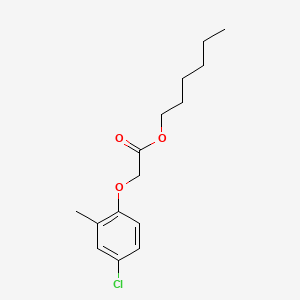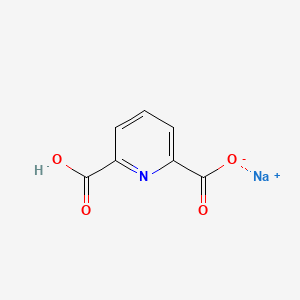
2,6-Pyridinedicarboxylic acid, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarboxylic acid, monosodium salt: is an organic compound derived from 2,6-pyridinedicarboxylic acid. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Liquid-Assisted Grinding Method: One method involves the physical mixture of gabapentin and 2,6-pyridinedicarboxylic acid, followed by the addition of a small amount of organic solvent and grinding in a planetary ball mill.
Complex Formation: 2,6-Pyridinedicarboxylic acid can form complexes with metals such as silver, cadmium, copper, and zinc.
Industrial Production Methods: Industrial production methods for 2,6-pyridinedicarboxylic acid, monosodium salt, typically involve large-scale synthesis using similar techniques as described above, but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Complex Formation: 2,6-Pyridinedicarboxylic acid can form metal complexes with various metals such as silver, cadmium, copper, and zinc.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Reagents: Common reagents include metal salts for complex formation.
Conditions: Reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound and the desired reaction outcomes.
Major Products:
Scientific Research Applications
Chemistry:
Ion Chromatography: 2,6-Pyridinedicarboxylic acid is used as an eluent for ion chromatographic separation of inorganic anions and cations.
Biology:
Biomarker Detection: The compound is a significant biomarker for anthrax detection.
Medicine:
Drug Synthesis: It is used in the synthesis of various pharmaceutical compounds, including gabapentin.
Industry:
Mechanism of Action
The mechanism of action of 2,6-pyridinedicarboxylic acid, monosodium salt, involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in defect passivation, the compound interacts with electronic defects in materials to improve their performance .
Comparison with Similar Compounds
- 2,3-Pyridinedicarboxylic acid
- 2,5-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
- Dipicolinic acid
Comparison:
- 2,6-Pyridinedicarboxylic acid is unique in its ability to form stable complexes with a wide range of metals, making it highly versatile in various applications .
- 2,3-Pyridinedicarboxylic acid and 2,5-Pyridinedicarboxylic acid have different positions of carboxyl groups, which can affect their reactivity and applications.
- 3,5-Pyridinedicarboxylic acid has carboxyl groups at different positions, leading to different chemical properties and uses.
- Dipicolinic acid is another name for 2,6-pyridinedicarboxylic acid and shares the same properties and applications .
Properties
CAS No. |
4220-17-1 |
|---|---|
Molecular Formula |
C7H4NNaO4 |
Molecular Weight |
189.10 g/mol |
IUPAC Name |
sodium;6-carboxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H5NO4.Na/c9-6(10)4-2-1-3-5(8-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
FYWQWZBZNHKKSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)[O-])C(=O)O.[Na+] |
Related CAS |
499-83-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


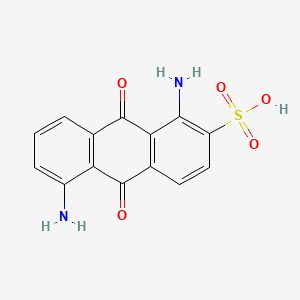
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
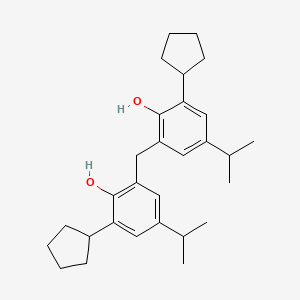


![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
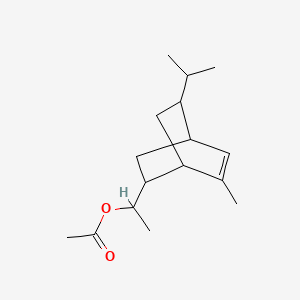
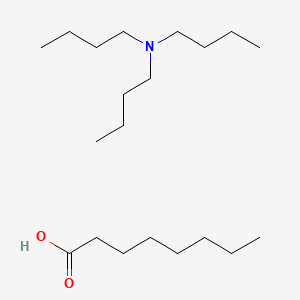
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
